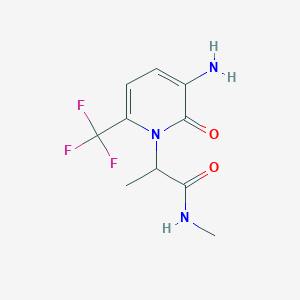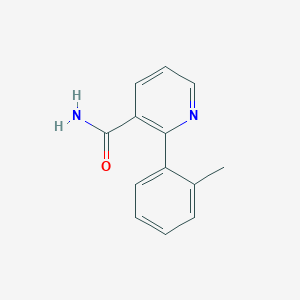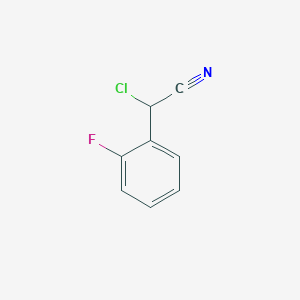
2-Chloro-2-(2-fluorophenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2-(2-fluorophenyl)acetonitrile is an organic compound with the molecular formula C8H5ClFN. It is a derivative of acetonitrile, where one hydrogen atom is replaced by a chlorine atom and another by a fluorophenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(2-fluorophenyl)acetonitrile typically involves the reaction of 2-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-2-(2-fluorophenyl)acetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetonitriles.
Reduction: Formation of 2-chloro-2-(2-fluorophenyl)ethylamine.
Oxidation: Formation of 2-chloro-2-(2-fluorophenyl)acetic acid.
Aplicaciones Científicas De Investigación
2-Chloro-2-(2-fluorophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-2-(2-fluorophenyl)acetonitrile is primarily based on its ability to interact with biological molecules through its functional groups. The nitrile group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-6-fluorophenylacetonitrile
- 4-Fluorophenylacetonitrile
- 2-Fluorophenylacetonitrile
- (2-Chloro-6-fluorophenyl)(1-pyrrolidinyl)acetonitrile
Uniqueness
2-Chloro-2-(2-fluorophenyl)acetonitrile is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of complex molecules .
Propiedades
Fórmula molecular |
C8H5ClFN |
|---|---|
Peso molecular |
169.58 g/mol |
Nombre IUPAC |
2-chloro-2-(2-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H5ClFN/c9-7(5-11)6-3-1-2-4-8(6)10/h1-4,7H |
Clave InChI |
ODVJIBFHNLMCBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(C#N)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



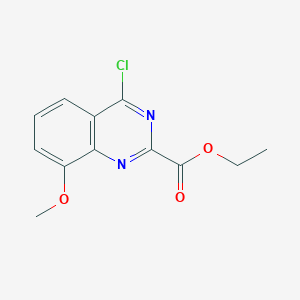
![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13007996.png)


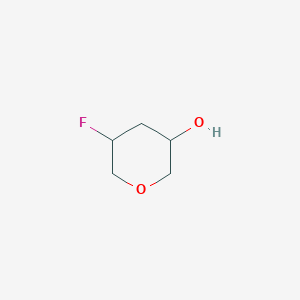

![Methyl [3,3'-bipyridine]-2-carboxylate](/img/structure/B13008034.png)


![7-Bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13008055.png)
![Ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate](/img/structure/B13008058.png)
